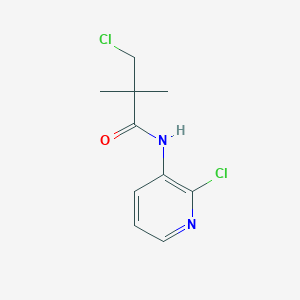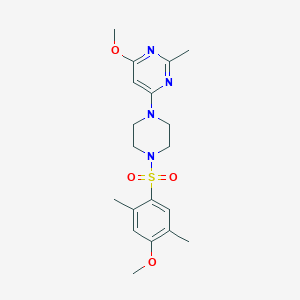![molecular formula C12H17NO4 B2689533 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid CAS No. 1823864-13-6](/img/structure/B2689533.png)
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid” is a chemical compound with a molecular weight of 253.3 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl carbamate in palladium-catalyzed reactions . It is also involved in cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-5,8-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . It is also used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.3 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
1. Development of Inhibitors and Reagents
One notable application involves the development of inhibitors for 5-lipoxygenase-activating protein leukotriene synthesis. For instance, a compound described as a potent and selective inhibitor, incorporating structural features that enhance in vitro and in vivo activities, showcases superior pharmacokinetics and improved physical properties, indicating the compound's potential in clinical development for treating conditions like allergen-induced asthma (Hutchinson et al., 2009).
2. Synthetic Methodologies and Chemical Reactions
Research also delves into the synthetic methodologies and the divergent synthesis of complex molecules. For example, careful selection of solvents and temperatures allows for the divergent synthesis of pyrrolidin-1-yl-but-3-enoic acid ethyl ester and other compounds, highlighting the versatility and utility of pyrrolidin-2-yl in facilitating complex chemical reactions (Rossi et al., 2007).
3. Catalysis and Material Science
Applications extend into catalysis and material science, where compounds containing pyrrolidin-2-yl structures are used as intermediates in catalytic processes or as building blocks for materials with unique properties. For instance, the synthesis of 3-hetarylpyrroles via Suzuki–Miyaura cross-coupling demonstrates the utility of such compounds in constructing new materials with potential electronic or photonic applications (Matyugina et al., 2020).
4. Electrochemical Applications
The electrochemical deposition and characterization of materials derived from pyrrolidin-2-yl-substituted compounds, such as perylene diimide derivatives, highlight their relevance in applications ranging from photoluminescence to electrochromism. This indicates the role of such compounds in developing advanced materials for electronics and photonics (Choi et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-5,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZHZALQWGGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid | |
CAS RN |
1823864-13-6 |
Source


|
| Record name | 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2689450.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)



![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)

![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)


![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)